2-(Cyclohex-1-en-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclohex-1-en-1-yl)butanamide, also known as 2-CB, is an analog of the psychoactive drug phencyclidine (PCP). It is a synthetic compound which belongs to the arylcyclohexylamine class of chemicals. It has been used as a research chemical for a variety of scientific purposes, including as a tool to study the effects of PCP on the central nervous system. 2-CB has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson’s disease, and for its possible therapeutic properties in treating addiction and other mental health issues.
Scientific Research Applications
Enzyme Inhibition and Pharmaceutical Applications
A study on N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives revealed their effectiveness as α-amylase inhibitors, suggesting potential applications in treating conditions like diabetes by regulating the breakdown of carbohydrates (Mathew et al., 2015). Another research effort identified 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists, highlighting their role in treating inflammatory diseases by inhibiting the CCR2 receptor, which plays a critical role in immune cell migration (Butora et al., 2006).
Biocatalysis and Chemical Synthesis
The use of Gordonia hydrophobica nitrile hydratase for the enantioselective preparation of amides from nitriles has been demonstrated, providing a sustainable method for producing pharmaceutical intermediates, such as the levetiracetam precursor 2-(pyrrolidine-1-yl)butanamide (Grill et al., 2021). This showcases the potential for enzyme-catalyzed processes in synthesizing complex molecules with high selectivity.
Drug Design and Synthesis
Research on hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives has shown promising results in the development of new antiepileptic drugs, combining the chemical fragments of known antiepileptic drugs for enhanced efficacy and safety profiles (Kamiński et al., 2015).
Molecular Docking and Computational Studies
Vibrational spectra and molecular docking studies on 2,2-diphenyl-4-(piperidin-1-yl)butanamide provide insights into its potential as an antidyskinetic agent, showcasing the role of computational chemistry in predicting the biological activity and optimizing compounds for drug discovery (Mary et al., 2015).
properties
IUPAC Name |
2-(cyclohexen-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDOXFHQTUSTHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CCCCC1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303918 |
Source
|
Record name | 2-(cyclohex-1-en-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-1-en-1-yl)butanamide | |
CAS RN |
59-13-2 |
Source
|
Record name | NSC163510 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclohex-1-en-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.